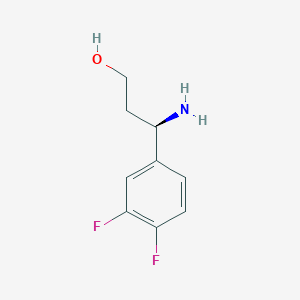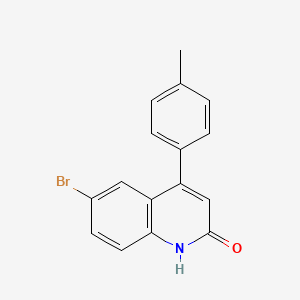
6-Bromo-4-(P-tolyl)quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-(P-tolyl)quinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 6th position, a p-tolyl group at the 4th position, and a quinolin-2(1H)-one core structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(P-tolyl)quinolin-2(1H)-one typically involves the following steps:
Formation of Quinolin-2(1H)-one: The quinolin-2(1H)-one core can be synthesized through cyclization reactions involving aniline derivatives and β-ketoesters under acidic or basic conditions.
Introduction of P-tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and cyclization reactions using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6-Bromo-4-(P-tolyl)quinolin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinolin-2(1H)-one core can undergo oxidation to form quinoline-2,3-dione or reduction to form dihydroquinoline derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl or styrene derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products Formed
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of quinoline-2,3-dione.
Reduction: Formation of dihydroquinoline derivatives.
Coupling: Formation of biaryl or styrene derivatives.
科学的研究の応用
6-Bromo-4-(P-tolyl)quinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing novel therapeutic agents targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Biological Studies: The compound is employed in studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
Chemical Biology: The compound serves as a probe for investigating biological processes and molecular interactions.
作用機序
The mechanism of action of 6-Bromo-4-(P-tolyl)quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The bromine atom and p-tolyl group contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting enzyme activity, blocking receptor signaling, or inducing DNA damage.
類似化合物との比較
Similar Compounds
4-Phenylquinolin-2(1H)-one: Lacks the bromine atom and p-tolyl group, resulting in different biological activities.
6-Chloro-4-(P-tolyl)quinolin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and potency.
4-(P-tolyl)quinolin-2(1H)-one: Lacks the halogen atom, affecting its chemical properties and applications.
Uniqueness
6-Bromo-4-(P-tolyl)quinolin-2(1H)-one is unique due to the presence of both the bromine atom and p-tolyl group, which enhance its chemical reactivity and biological activity. These structural features make it a valuable compound for developing new drugs and materials.
特性
CAS番号 |
1416440-34-0 |
|---|---|
分子式 |
C16H12BrNO |
分子量 |
314.18 g/mol |
IUPAC名 |
6-bromo-4-(4-methylphenyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C16H12BrNO/c1-10-2-4-11(5-3-10)13-9-16(19)18-15-7-6-12(17)8-14(13)15/h2-9H,1H3,(H,18,19) |
InChIキー |
KRMWYIWLCWQQEF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC(=O)NC3=C2C=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



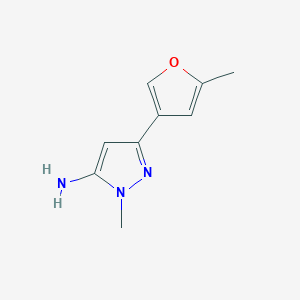

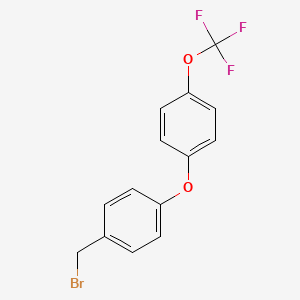

![exo-Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13090161.png)


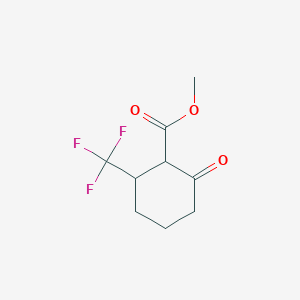
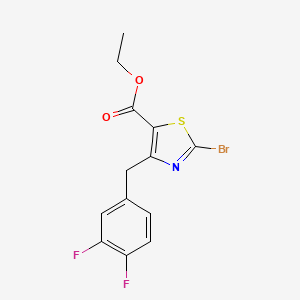
![2-[4-Hydroxy-3-(trifluoromethyl)phenyl]-2-oxoacetic acid](/img/structure/B13090169.png)
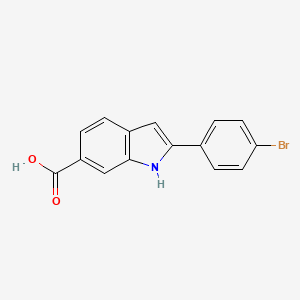
![3-Ethyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13090179.png)
